4-((1H-pyrazol-1-yl)methyl)-1-((3-fluorobenzyl)sulfonyl)piperidine
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Overview
Description
4-((1H-pyrazol-1-yl)methyl)-1-((3-fluorobenzyl)sulfonyl)piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-((3-fluorobenzyl)sulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the pyrazolylmethyl group through nucleophilic substitution. The final step involves the sulfonylation of the piperidine ring with 3-fluorobenzylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and other advanced industrial techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((1H-pyrazol-1-yl)methyl)-1-((3-fluorobenzyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazolylmethyl and fluorobenzylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
4-((1H-pyrazol-1-yl)methyl)-1-((3-fluorobenzyl)sulfonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-1-((3-fluorobenzyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((1H-pyrazol-1-yl)methyl)-1-((4-fluorobenzyl)sulfonyl)piperidine
- 4-((1H-pyrazol-1-yl)methyl)-1-((3-chlorobenzyl)sulfonyl)piperidine
- 4-((1H-pyrazol-1-yl)methyl)-1-((3-bromobenzyl)sulfonyl)piperidine
Uniqueness
4-((1H-pyrazol-1-yl)methyl)-1-((3-fluorobenzyl)sulfonyl)piperidine is unique due to the presence of the fluorine atom in the benzylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methylsulfonyl]-4-(pyrazol-1-ylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c17-16-4-1-3-15(11-16)13-23(21,22)20-9-5-14(6-10-20)12-19-8-2-7-18-19/h1-4,7-8,11,14H,5-6,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJRACFFWLADQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)S(=O)(=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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